molecular formula C18H20N6O3S3 B1212541 2-[[5-[4-(1-piperidinylsulfonyl)phenyl]-1H-1,2,4-triazol-3-yl]thio]-N-(2-thiazolyl)acetamide

2-[[5-[4-(1-piperidinylsulfonyl)phenyl]-1H-1,2,4-triazol-3-yl]thio]-N-(2-thiazolyl)acetamide

Cat. No. B1212541
M. Wt: 464.6 g/mol
InChI Key: STBDGRDQNSSTBD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[[5-[4-(1-piperidinylsulfonyl)phenyl]-1H-1,2,4-triazol-3-yl]thio]-N-(2-thiazolyl)acetamide is a member of triazoles.

Scientific Research Applications

Antimicrobial Activity

A significant area of research for this compound and its derivatives involves antimicrobial activity. Studies have shown that various derivatives exhibit potent antimicrobial properties against a range of pathogens, including fungi and bacteria. For instance, Turan-Zitouni et al. (2005) synthesized thiazole derivatives of triazoles and found them to have strong antifungal activity. Similar antimicrobial activities were observed in other studies, with compounds showing efficacy against Candida species, Escherichia coli, Staphylococcus aureus, and Pseudomonas aeruginosa among others (Turan-Zitouni et al., 2005), (MahyavanshiJyotindra et al., 2011), (Liao et al., 2017).

Anticancer Properties

Another notable area of research is the exploration of anticancer properties. Evren et al. (2019) synthesized N-(5-methyl-4-phenylthiazol-2-yl)-2-(substituted thio)acetamides and tested them against human lung adenocarcinoma cells, finding that some derivatives showed selective cytotoxicity (Evren et al., 2019).

Enzyme Inhibitory Activities

Studies have also focused on enzyme inhibitory activities of these compounds. Virk et al. (2018) synthesized a series of derivatives and evaluated their inhibition potential against enzymes like carbonic anhydrase and cholinesterases, finding some compounds to demonstrate good activity (Virk et al., 2018).

properties

Product Name

2-[[5-[4-(1-piperidinylsulfonyl)phenyl]-1H-1,2,4-triazol-3-yl]thio]-N-(2-thiazolyl)acetamide

Molecular Formula

C18H20N6O3S3

Molecular Weight

464.6 g/mol

IUPAC Name

2-[[5-(4-piperidin-1-ylsulfonylphenyl)-1H-1,2,4-triazol-3-yl]sulfanyl]-N-(1,3-thiazol-2-yl)acetamide

InChI

InChI=1S/C18H20N6O3S3/c25-15(20-17-19-8-11-28-17)12-29-18-21-16(22-23-18)13-4-6-14(7-5-13)30(26,27)24-9-2-1-3-10-24/h4-8,11H,1-3,9-10,12H2,(H,19,20,25)(H,21,22,23)

InChI Key

STBDGRDQNSSTBD-UHFFFAOYSA-N

Canonical SMILES

C1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)C3=NC(=NN3)SCC(=O)NC4=NC=CS4

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-[[5-[4-(1-piperidinylsulfonyl)phenyl]-1H-1,2,4-triazol-3-yl]thio]-N-(2-thiazolyl)acetamide
Reactant of Route 2
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2-[[5-[4-(1-piperidinylsulfonyl)phenyl]-1H-1,2,4-triazol-3-yl]thio]-N-(2-thiazolyl)acetamide
Reactant of Route 3
2-[[5-[4-(1-piperidinylsulfonyl)phenyl]-1H-1,2,4-triazol-3-yl]thio]-N-(2-thiazolyl)acetamide
Reactant of Route 4
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2-[[5-[4-(1-piperidinylsulfonyl)phenyl]-1H-1,2,4-triazol-3-yl]thio]-N-(2-thiazolyl)acetamide
Reactant of Route 5
2-[[5-[4-(1-piperidinylsulfonyl)phenyl]-1H-1,2,4-triazol-3-yl]thio]-N-(2-thiazolyl)acetamide
Reactant of Route 6
Reactant of Route 6
2-[[5-[4-(1-piperidinylsulfonyl)phenyl]-1H-1,2,4-triazol-3-yl]thio]-N-(2-thiazolyl)acetamide

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